molecular formula C29H36IN5O4 B12828038 R-(-)-N6-(2-Phenyl-isopropyl)adenosine

R-(-)-N6-(2-Phenyl-isopropyl)adenosine

Cat. No.: B12828038
M. Wt: 645.5 g/mol
InChI Key: VDSXMPKUZDKEFM-DAGOYZIWSA-N
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Description

R-(-)-N6-(2-Phenyl-isopropyl)adenosine is a synthetic adenosine analog known for its high affinity and selectivity towards adenosine receptors, particularly the A1 receptor. This compound is often used in scientific research to study the physiological and pharmacological effects of adenosine receptor activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-(-)-N6-(2-Phenyl-isopropyl)adenosine typically involves the alkylation of adenosine with a suitable phenyl-isopropyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

R-(-)-N6-(2-Phenyl-isopropyl)adenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Scientific Research Applications

R-(-)-N6-(2-Phenyl-isopropyl)adenosine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study nucleophilic substitution and other organic reactions.

    Biology: Employed in studies of adenosine receptor function and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cardiac arrhythmias and neurodegenerative diseases.

    Industry: Utilized in the development of adenosine receptor agonists and antagonists for pharmaceutical applications.

Mechanism of Action

R-(-)-N6-(2-Phenyl-isopropyl)adenosine exerts its effects by binding to adenosine receptors, particularly the A1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates various physiological processes such as heart rate, neurotransmitter release, and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N6-Cyclopentyladenosine (CPA)
  • N6-(L-2-Phenyl-isopropyl)adenosine (L-PIA)
  • N6-(D-2-Phenyl-isopropyl)adenosine (D-PIA)

Uniqueness

R-(-)-N6-(2-Phenyl-isopropyl)adenosine is unique due to its high selectivity for the A1 adenosine receptor and its potent agonistic activity. This makes it a valuable tool in research for dissecting the roles of adenosine receptors in various physiological and pathological processes.

Properties

Molecular Formula

C29H36IN5O4

Molecular Weight

645.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C19H23N5O4.C10H13I/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19;1-6-5-10(11)9(4)8(3)7(6)2/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23);5H,1-4H3/t11-,13-,15-,16-,19-;/m1./s1

InChI Key

VDSXMPKUZDKEFM-DAGOYZIWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)C)C)I.C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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